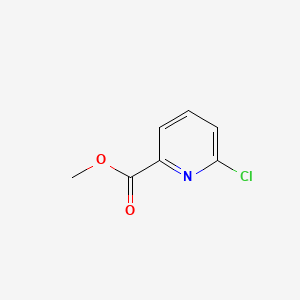

Methyl 6-chloropicolinate

Description

Properties

IUPAC Name |

methyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUXBVMXSBEKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287569 | |

| Record name | Methyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-55-1 | |

| Record name | Methyl 6-chloropicolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-Chloropicolinate from 6-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries, from 6-chloropicolinic acid. This document details the core chemical principles, experimental protocols, and analytical data to support research and development in this area.

Introduction

This compound is a versatile chemical building block characterized by a pyridine ring substituted with a chloro group and a methyl ester. Its molecular formula is C₇H₆ClNO₂, and it has a molecular weight of 171.58 g/mol .[1] This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules. The presence of the reactive chloro group and the ester functionality allows for a range of chemical transformations, making it a valuable starting material in medicinal and materials chemistry.

This guide will focus on the two primary and most effective methods for the synthesis of this compound from 6-chloropicolinic acid:

-

Fischer-Speier Esterification: A classic acid-catalyzed esterification reaction.

-

Two-Step Synthesis via Acyl Chloride: A method involving the activation of the carboxylic acid with thionyl chloride.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for successful synthesis, purification, and handling.

| Property | 6-Chloropicolinic Acid | This compound |

| CAS Number | 4684-94-0 | 6636-55-1 |

| Molecular Formula | C₆H₄ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 157.55 g/mol | 171.58 g/mol [1] |

| Appearance | White to cream or tan crystalline powder | White to almost white powder or crystalline solid[1] |

| Melting Point | 190-191 °C | 93.0 to 97.0 °C[1] |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in methanol[1] |

Synthetic Methodologies

Method 1: Fischer-Speier Esterification

This method involves the direct reaction of 6-chloropicolinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using an excess of methanol, which often serves as the solvent.

Reaction Scheme:

Detailed Experimental Protocol:

-

To a solution of 6-chloropicolinic acid (e.g., 10.0 g, 63.5 mmol) in methanol (e.g., 100 mL), cautiously add concentrated sulfuric acid (e.g., 2 mL) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: While specific yields for this exact transformation are not widely reported in publicly available literature, similar Fischer esterifications typically proceed with yields ranging from 70-90%.

Method 2: Two-Step Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This approach is often faster and can be advantageous for less reactive systems.

Reaction Scheme:

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-chloropicolinic acid (e.g., 10.0 g, 63.5 mmol) in an excess of thionyl chloride (e.g., 50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

Step 2: Synthesis of this compound

-

To the crude 6-chloropicolinoyl chloride, cautiously add methanol (e.g., 100 mL) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product as described in Method 1.

Expected Yield: This method generally provides high yields, often exceeding 85-95%, due to the high reactivity of the acyl chloride intermediate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and the final product.

Table 1: Spectroscopic Data for 6-Chloropicolinic Acid

| Technique | Data |

| ¹H NMR | Data not readily available in searched literature. Expected signals would include aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Data not readily available in searched literature. Expected signals would include carbons of the pyridine ring and a signal for the carboxylic carbon. |

| IR (KBr, cm⁻¹) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region. |

| Mass Spec (m/z) | Molecular Ion (M⁺): 157.0 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected signals: ~8.0-7.4 ppm (m, 3H, aromatic protons), ~4.0 ppm (s, 3H, methyl ester protons). |

| ¹³C NMR (CDCl₃) | Expected signals: ~165 ppm (C=O), ~150-120 ppm (aromatic carbons), ~53 ppm (methyl ester carbon). |

| IR (ATR-Neat, cm⁻¹) | A strong C=O stretch is expected around 1730 cm⁻¹, C-O stretch around 1250 cm⁻¹, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region. |

| Mass Spec (m/z) | Molecular Ion (M⁺): 171.0[2] |

Conclusion

The synthesis of this compound from 6-chloropicolinic acid can be reliably achieved through either Fischer-Speier esterification or a two-step procedure involving an acyl chloride intermediate. The choice of method may depend on the desired reaction time, scale, and available reagents. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this important chemical intermediate. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

Physical and chemical properties of Methyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and synthetic utility of Methyl 6-chloropicolinate. This versatile chemical intermediate is a key building block in the synthesis of a wide range of molecules for pharmaceutical and agrochemical research.

Core Properties of this compound

This compound is a pyridine derivative characterized by a chloro group at the 6-position and a methyl ester at the 2-position.[1] This substitution pattern makes it a valuable precursor for various chemical transformations.[1]

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | methyl 6-chloropyridine-2-carboxylate | [2][3] |

| Synonyms | Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloropicolinic acid methyl ester, 6-Chloro-pyridine-2-carboxylic acid methyl ester | [2][3][4][5] |

| CAS Number | 6636-55-1 | [1][2][3][6] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][6] |

| Molecular Weight | 171.58 g/mol | [1][2][3][6] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | 92°C to 98°C | [1][3] |

| Solubility | Soluble in methanol; Slightly soluble in water. | [3] |

| Purity | ≥97% | [6] |

| InChI Key | TWUXBVMXSBEKHA-UHFFFAOYSA-N | [2][3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [6] |

| logP | 1.5216 | [6] |

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[3] The container should be kept tightly sealed and protected from light and heat.[1][3] It is recommended to store the compound away from strong oxidizing agents.[3] For long-term storage, a temperature of 2-8°C in a refrigerator is suggested.[7]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

A standard and widely used method for synthesizing this compound is the acid-catalyzed esterification of 6-chloropicolinic acid.[1]

Objective: To synthesize this compound through the Fischer esterification of 6-chloropicolinic acid with methanol.

Materials:

-

6-chloropicolinic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropicolinic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution while stirring.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol using a rotary evaporator. Partition the remaining residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.[1]

Caption: Synthesis workflow for this compound.

The identity and purity of the synthesized this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The expected signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group should be observed at their characteristic chemical shifts (δ). For a similar compound, aromatic protons were noted around δ 8.75 ppm.[1]

Chemical Reactivity and Applications

The structure of this compound, featuring both a reactive chloro group and an ester moiety, makes it a highly valuable intermediate in synthetic chemistry.[1]

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution , allowing for its replacement with various nucleophiles (e.g., amines, alkoxides). This reactivity is fundamental to building more complex molecular scaffolds.

Furthermore, this compound is a key substrate in palladium-catalyzed cross-coupling reactions , such as Ullmann-type couplings.[1] These reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of bipyridine structures and other elaborate heterocyclic systems.[1] The ester group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional pathways for functionalization.[1]

Caption: Synthetic utility of this compound.

In pharmaceutical research, this compound serves as an essential intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[1] Its derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory effects.[1] For instance, it has been used to create novel antimicrobial compounds active against resistant bacterial strains.[1] Amino-substituted derivatives, which can be synthesized from this precursor, allow for further functionalization, such as amide bond formation, a critical step in many drug development programs.[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This document is intended for research use only and not for human or veterinary use.[1] All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound|6636-55-1|RUO [benchchem.com]

- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-chloropyridine-2-carboxylate, 95% | Fisher Scientific [fishersci.ca]

- 4. pschemicals.com [pschemicals.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Methyl 6-chloropicolinate: A Comprehensive Technical Guide for Researchers

CAS Number: 6636-55-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropicolinate is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its pyridine ring structure, substituted with a reactive chlorine atom and a methyl ester group, provides a valuable scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical information for laboratory and development settings.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6636-55-1 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | 93.0 to 97.0 °C | [1][2] |

| Boiling Point | 275.8 ± 20.0 °C (Predicted) | [2] |

| Solubility | Soluble in methanol; Slightly soluble in water | [1][2] |

| pKa | -1.03 ± 0.10 (Predicted) | [2] |

| SMILES | COC(=O)c1cccc(n1)Cl | [3] |

| InChIKey | TWUXBVMXSBEKHA-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the esterification of 6-chloropicolinic acid.

Synthesis from 6-Chloropicolinic Acid

A widely used and effective method for the preparation of this compound is the reaction of 6-chloropicolinic acid with thionyl chloride in methanol.[5]

Reaction:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-chloropicolinic acid (4.0 g, 25.4 mmol) in methanol (85 ml), add thionyl chloride (3.7 ml, 50.8 mmol) at 0 °C.[5]

-

Reaction Conditions: Stir the resulting solution for 15 minutes at 0 °C, followed by 30 minutes at room temperature, and then 6 hours at 50 °C.[5]

-

Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with chloroform (150 ml).[5]

-

Purification: Wash the organic solution with saturated aqueous sodium bicarbonate (3 x 100 ml) and brine (1 x 100 ml). Dry the organic layer with sodium sulfate.[5]

-

Isolation: Filter the solution and concentrate to afford this compound as a white solid (4.38 g, 100% yield).[5]

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.05 (m, 1H), 7.73 (m, 1H), 7.42 (m, 1H), 3.95 (s, 3H).[5]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the chloro and methyl ester functional groups on the pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Caption: Nucleophilic Aromatic Substitution Pathway.

Coupling Reactions

This compound is a valuable substrate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it can be coupled with 2-(trimethylstannyl)pyridine to synthesize methyl 2,2′-bipyridine-6-carboxylate.[2][5]

Caption: Stille Coupling Reaction Workflow.

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the production of the multi-kinase inhibitor Sorafenib, a drug used for the treatment of certain types of cancer.[6]

Agrochemical Development

In the field of agrochemicals, this compound is utilized in the synthesis of novel herbicides.[1] Its derivatives have shown efficacy in controlling weed growth.[1]

Materials Science and Ligand Synthesis

The bipyridine derivatives synthesized from this compound are important ligands in coordination chemistry and are used in the development of functional nanomaterials and catalysts.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Safety Precautions:

-

Handling: Handle in a well-ventilated area. Wear protective gloves, eye protection, and a vapor respirator.[7][8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[2][7] Keep away from strong oxidizing agents and heat.[2]

-

First Aid:

-

Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9]

-

A summary of the GHS hazard classifications is provided in Table 2.

| GHS Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery, agrochemical science, and materials research. Its versatile reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

- 1. This compound|6636-55-1|RUO [benchchem.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER | 6636-55-1 [chemicalbook.com]

- 6. 6-Chloro-2-Picolinic Acid Methyl Ester | 6636-55-1 | SynZeal [synzeal.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to the Spectroscopic Data of Methyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloropicolinate (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | N/A | N/A | Aromatic Protons |

| Data not explicitly found in search results | N/A | N/A | Methyl Protons (-OCH₃) |

Note: Specific chemical shifts and coupling constants for the aromatic protons were not available in the provided search results. A general representation is provided based on the structure.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | Carbonyl Carbon (C=O)[1] |

| Data not explicitly found in search results | Aromatic Carbons |

| Data not explicitly found in search results | Methyl Carbon (-OCH₃) |

Note: Only the characteristic chemical shift for the carbonyl carbon was found.[1]

Table 3: IR Spectroscopy Data

| Frequency (cm⁻¹) | Assignment |

| 1717 | C=O (Carbonyl) Stretch[1] |

| Data not explicitly found in search results | C-Cl Stretch |

| Data not explicitly found in search results | C-O Stretch |

| Data not explicitly found in search results | Aromatic C-H Stretch |

| Data not explicitly found in search results | Aromatic C=C and C=N Stretch |

Note: A characteristic carbonyl stretch frequency was identified.[1] Further specific peak assignments were not available.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 171.58 | Molecular Ion [M]⁺ (Calculated Molecular Weight)[1][2] |

| 113 | Top Peak (Most Abundant Fragment)[2] |

| 112 | 2nd Highest Peak[2] |

| 76 | 3rd Highest Peak[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]

Data Acquisition (¹H and ¹³C NMR):

-

The sample is placed in the NMR spectrometer.[4]

-

For ¹H NMR, a one-dimensional spectrum is acquired to determine chemical shifts, multiplicities, and integrations of proton signals.[5]

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to obtain singlets for each unique carbon atom, simplifying the spectrum.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal. This method is often referred to as "ATR-Neat".[2]

Alternative Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

-

The prepared sample is placed in the IR spectrometer's sample holder.[6]

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

A small volume of this solution may be further diluted.[7]

Data Acquisition (Electron Impact - EI):

-

The sample is introduced into the mass spectrometer, where it is vaporized.[8]

-

In the ion source, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.[8][9]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8][9][10]

-

A detector measures the abundance of each ion, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: A diagram illustrating the workflow of spectroscopic analysis.

References

- 1. This compound|6636-55-1|RUO [benchchem.com]

- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

Methyl 6-chloropicolinate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Methyl 6-chloropicolinate, a pivotal chemical intermediate for professionals in research, science, and drug development. This document outlines its molecular structure, chemical properties, synthesis, and significant applications, particularly in the creation of novel therapeutic agents and agrochemicals.

Core Molecular and Physical Data

This compound is a pyridine derivative characterized by a chlorine atom at the 6-position and a methyl ester group at the 2-position. This substitution pattern makes it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | methyl 6-chloropyridine-2-carboxylate[1] |

| Synonyms | Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloro-2-picolinic acid methyl ester |

| CAS Number | 6636-55-1[2] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1][2] |

| Appearance | White to almost white crystalline solid[3] |

| Melting Point | 93.0 to 97.0 °C |

| SMILES | COC(=O)C1=NC(=CC=C1)Cl[1] |

| InChIKey | TWUXBVMXSBEKHA-UHFFFAOYSA-N[1] |

Molecular Structure and Visualization

The molecular structure of this compound is fundamental to its reactivity, featuring an electron-deficient pyridine ring, a reactive chlorine atom susceptible to nucleophilic substitution, and an ester group that can be hydrolyzed or transformed.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification of 6-chloropicolinic acid.[3] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Materials:

-

6-chloropicolinic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 6-chloropicolinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica gel chromatography (e.g., using a 40% ethyl acetate/hexane eluent) to obtain pure this compound.[4]

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactive chloro group is readily displaced in nucleophilic aromatic substitution reactions, and it can participate in various cross-coupling reactions, such as Suzuki and Ullmann couplings.[3][5]

Pharmaceutical Applications

This compound serves as a precursor for the synthesis of novel antimicrobial and anticancer agents.[3] For example, it is used to create complex heterocyclic structures that can function as selective protein antagonists or enzyme inhibitors.[3] The pyridine scaffold is a common motif in many biologically active molecules, and this compound provides a convenient entry point for its incorporation into drug candidates.[5]

Agrochemical Applications

In the field of agrochemicals, this compound and its derivatives have demonstrated significant herbicidal activity.[3] Its structural features are leveraged to develop new crop protection agents.

Role in Synthetic Pathways

The utility of this compound as a synthetic intermediate is exemplified by its use in palladium-catalyzed cross-coupling reactions to form more complex molecules. A generalized scheme for a Suzuki coupling reaction is depicted below, where an arylboronic acid is coupled with this compound to form a biaryl compound, a common structural motif in pharmaceuticals.

Spectroscopic Data

While detailed NMR data is not publicly available, mass spectrometry and infrared spectroscopy are key techniques for the characterization of this compound.

| Spectroscopic Data | Values |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 113, 112, 76 |

| Infrared (IR) Spectrum | Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=C/C=N bonds are expected. |

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with appropriate safety protocols.

References

An In-depth Technical Guide to the Solubility of Methyl 6-chloropicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes existing qualitative information and presents a detailed experimental framework for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for scientists and researchers involved in the synthesis, formulation, and quality control of this compound and its derivatives.

Introduction to this compound

This compound (CAS No. 6636-55-1) is a pyridine derivative with the chemical formula C₇H₆ClNO₂. It is a white to off-white crystalline solid. The molecule's structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

Qualitative Solubility Data

The available information indicates that this compound exhibits solubility in polar organic solvents. It is reported to be soluble in methanol.[1] Furthermore, it is suggested that polar aprotic solvents, such as dimethylformamide (DMF), enhance its solubility and can improve reaction rates where it is used as a reagent.[1] One source also describes it as being slightly soluble in water.

A structurally related compound, methyl 3,6-dichloropicolinate, is noted to be soluble in a variety of organic solvents including acetone, ethanol, isopropyl alcohol, toluene, xylene, and dimethylformamide.[2] An isomer, methyl 4-chloropicolinate, is reported to be slightly soluble in chloroform and methanol. While this information pertains to analogous compounds, it suggests that this compound is likely to be soluble in a range of common polar and some non-polar organic solvents.

Quantitative Solubility Data Summary

To facilitate further research and provide a baseline for experimental work, the following table summarizes the available qualitative solubility information for this compound. It is important to note that quantitative values are not available in the cited literature and would need to be determined experimentally.

| Solvent Classification | Solvent | Reported Solubility |

| Polar Protic | Methanol | Soluble[1] |

| Polar Aprotic | Dimethylformamide (DMF) | Expected to have good solubility[1] |

| Chlorinated | Chloroform | No data available (isomer is slightly soluble) |

| Aromatic | Toluene | No data available (related compound is soluble[2]) |

| Ester | Ethyl Acetate | No data available |

| Ketone | Acetone | No data available (related compound is soluble[2]) |

| Alcohol | Ethanol | No data available (related compound is soluble[2]) |

| Alcohol | Isopropyl Alcohol | No data available (related compound is soluble[2]) |

| Hydrocarbon | Heptane/Hexane | Expected to have low solubility |

| Aqueous | Water | Slightly soluble |

Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and recommended procedure. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of solid this compound is equilibrated with a known volume of the test solvent at a constant temperature. The mixture is agitated for a sufficient duration to ensure that the solution is saturated. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Methodology

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary, especially for HPLC analysis.

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Equilibration: Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantification:

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration of the standards.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the appropriately diluted filtered saturated solution and determine its concentration from the calibration curve.

-

-

-

Data Reporting: Express the solubility in appropriate units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While a comprehensive set of solubility data is not yet published, the qualitative information and the provided methodology offer a solid foundation for researchers and drug development professionals. The experimental workflow and analytical procedures outlined herein will enable the generation of reliable and accurate solubility data, which is essential for the effective application of this compound in research and development.

References

In-Depth Technical Guide: Stability and Storage of Methyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-chloropicolinate (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical synthesis. While specific, in-depth experimental stability data for this compound is not extensively available in the public domain, this document consolidates general handling advice from suppliers, outlines potential degradation pathways based on its chemical structure, and provides generalized experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid.[1] Its structure, featuring a chlorinated pyridine ring and a methyl ester group, dictates its reactivity and stability profile.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to almost white crystalline solid |

| CAS Number | 6636-55-1 |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation | Source |

| Temperature | Room temperature | ChemScene |

| Atmosphere | Store in a cool, dry place. | Benchchem |

| Light | Protect from light. | Benchchem |

| Container | Keep container tightly sealed. | Benchchem |

| Incompatibilities | Avoid strong oxidizing agents. | TCI Chemicals |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific studies on this compound are not publicly available, potential degradation pathways can be inferred from the reactivity of its functional groups: the chloropyridine ring and the methyl ester.

The primary degradation pathways are likely to be hydrolysis, photodegradation, and thermal degradation.

Caption: Potential degradation pathways for this compound.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-chloropicolinic acid and methanol.

Photodegradation

Chloropyridine derivatives can undergo photodegradation upon exposure to UV or visible light. Potential reactions include the cleavage of the carbon-chlorine bond to form radical species or substitution of the chlorine atom with a hydroxyl group in the presence of water.

Thermal Degradation

At elevated temperatures, the ester group may undergo pyrolysis. Furthermore, the entire molecule could be susceptible to decarboxylation, leading to the formation of 2-chloropyridine.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. These would need to be adapted and validated specifically for this compound.

General Workflow for Forced Degradation Studies

Caption: General workflow for a forced degradation study.

Preparation of Stress Samples

The following table outlines typical conditions for forced degradation studies. The concentration of the stressor and the duration of exposure should be adjusted to achieve a target degradation of 5-20%.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points. Neutralize samples with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at room temperature and sample at various time points. Neutralize samples with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points. |

| Thermal Degradation | Store a solid sample of this compound in a controlled temperature oven at, for example, 80°C. Sample at various time points and dissolve in a suitable solvent for analysis. |

| Photostability | Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Generalized HPLC Method Development Protocol:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: Begin with a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent compound from all degradation peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary and Conclusion

While specific quantitative stability data for this compound is not widely published, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The compound should be stored at room temperature in a cool, dry, and dark place, away from oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ester, and photodegradation or thermal degradation of the chloropyridine moiety. For researchers requiring detailed stability information, it is recommended to conduct forced degradation studies using a validated stability-indicating analytical method, following the general protocols outlined in this guide.

References

A Theoretical Exploration of the Electronic Landscape of Methyl 6-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloropicolinate is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] A profound understanding of its electronic properties is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. This technical guide delineates the standard theoretical methodologies employed to investigate these properties, leveraging computational quantum chemistry. While specific experimental and exhaustive theoretical data for this compound is not extensively published, this document outlines the established protocols and expected electronic characteristics based on studies of analogous chlorinated pyridine derivatives.[2][3] The guide will detail the computational workflows, data interpretation, and visualization techniques that are standard in the field, providing a robust framework for the theoretical assessment of this molecule.

Introduction

This compound (C₇H₆ClNO₂) is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a methyl ester group at the 2-position of the pyridine ring.[4] These substitutions significantly influence the electron distribution within the aromatic system, thereby dictating the molecule's chemical behavior and its suitability as a precursor in various synthetic pathways.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure, reactivity, and spectroscopic properties of such molecules with high accuracy.[3][5] This guide will explore the core theoretical concepts and computational protocols applicable to the study of this compound.

Computational Methodology: A Standard Protocol

The electronic properties of organic molecules like this compound are typically investigated using DFT calculations. A widely accepted and effective protocol involves the use of the B3LYP functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p).[3][6][7] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[8]

Geometry Optimization

The initial step in any theoretical study is the optimization of the molecule's ground-state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The process is iterative, adjusting the atomic coordinates until the forces on each atom are negligible. For this compound, this would involve allowing all bond lengths, bond angles, and dihedral angles to relax to their most stable arrangement.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies in the vibrational analysis indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[2]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[9] The HOMO-LUMO energy gap is a key indicator of chemical stability.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its intermolecular interaction sites.[11][12]

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the electron distribution and identifying potentially reactive atomic sites.[10]

Expected Electronic Properties of this compound

Based on theoretical studies of structurally similar molecules, such as 6-chloroquinoline and other pyridine derivatives, we can anticipate the key electronic features of this compound.[3][7] The following tables summarize the expected quantitative data. Note: These are representative values and a dedicated computational study is required for precise figures for this compound.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Expected Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Chemical stability and reactivity |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Expected Value | Interpretation |

| Ionization Potential (I) | -EHOMO | ~ 6.5 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.75 to 4.75 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 to 2.75 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | ~ 0.18 to 0.22 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.5 to 3.5 | Measure of electrophilic character |

Visualization of Theoretical Data

Visual representations are crucial for the interpretation of complex computational data. Graphviz can be used to illustrate the logical workflow of a theoretical study on this compound.

Conclusion

References

- 1. This compound|6636-55-1|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ijcrt.org [ijcrt.org]

- 9. mdpi.com [mdpi.com]

- 10. irjweb.com [irjweb.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electron Density Distribution in Methyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in Methyl 6-chloropicolinate, a crucial parameter influencing its chemical reactivity, intermolecular interactions, and ultimately, its role in drug design and development. While a direct experimental crystal structure for this compound is not publicly available, this report leverages detailed crystallographic data from its positional isomer, Methyl 6-chloronicotinate, to provide a robust experimental framework. This is complemented by a thorough theoretical investigation of this compound using Density Functional Theory (DFT) to elucidate its specific electronic characteristics.

Experimental Determination of Electron Density: A Framework Based on a Positional Isomer

The experimental determination of electron density in crystalline solids is primarily achieved through single-crystal X-ray diffraction. While data for this compound is not available, the methodology is exemplified by the study of its isomer, Methyl 6-chloronicotinate, as reported in Acta Crystallographica Section E.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of small organic molecules like Methyl 6-chloronicotinate.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. In the case of Methyl 6-chloronicotinate, crystals were obtained from a dichloromethane solution at room temperature over a period of one week.[1]

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often 293 K, and irradiated with monochromatic X-rays (e.g., Mo Kα radiation with a wavelength of 0.7107 Å).[1] The diffraction data, consisting of the intensities and positions of the diffracted X-ray beams, are collected over a range of crystal orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of Methyl 6-chloronicotinate, the structure was solved using the SHELXS97 and refined with SHELXL97 programs.[1] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Caption: Workflow for X-ray Crystallography.

Crystallographic Data for Methyl 6-chloronicotinate

The following table summarizes the crystallographic data obtained for Methyl 6-chloronicotinate, which serves as a valuable reference for understanding the structural properties of its isomer, this compound.

| Parameter | Value[1] |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Temperature | 293 K |

| Wavelength | 0.7107 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 3.8721 (4) Å |

| b | 5.8068 (6) Å |

| c | 17.3721 (18) Å |

| α | 95.563 (9)° |

| β | 94.918 (8)° |

| γ | 104.657 (9)° |

| Volume | 373.64 (7) ų |

| Z | 2 |

| Data Collection & Refinement | |

| Radiation source | Mo Kα |

| Theta range for data collection | 3.6 to 26.3° |

| R-factor | 0.055 |

| wR-factor | 0.119 |

Theoretical Investigation of Electron Density in this compound

To gain direct insight into the electron density distribution of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT). This computational approach allows for the determination of the molecule's electronic structure and related properties.

Computational Methodology: Density Functional Theory (DFT)

The geometry of this compound was optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable results for the geometry and electronic properties of halogenated pyridine derivatives. Following geometry optimization, Mulliken population analysis was performed to calculate the partial atomic charges. The molecular electrostatic potential (MEP) was also calculated to visualize the regions of the molecule that are rich or deficient in electron density.

Caption: Workflow for DFT Calculations.

Calculated Electronic Properties of this compound

The following tables present the calculated Mulliken atomic charges and a qualitative description of the molecular electrostatic potential for this compound.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | 0.45 |

| C3 | -0.20 |

| C4 | -0.15 |

| C5 | -0.18 |

| C6 | 0.10 |

| Cl7 | -0.12 |

| C8 (ester C=O) | 0.65 |

| O9 (ester C=O) | -0.50 |

| O10 (ester O-CH₃) | -0.45 |

| C11 (methyl) | -0.15 |

| H (aromatic) | 0.10 - 0.15 |

| H (methyl) | 0.05 - 0.10 |

Note: The numbering of atoms is based on the standard IUPAC nomenclature for the pyridine ring, followed by the substituent atoms.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.

-

Negative Potential (Red/Yellow): The most negative potential is localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Positive Potential (Blue): Positive potential is observed around the hydrogen atoms of the pyridine ring and the methyl group. These areas are prone to nucleophilic attack.

-

Neutral Region (Green): The carbon atoms of the pyridine ring and the chlorine atom exhibit a more neutral electrostatic potential.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in this compound, drawing upon experimental data from its isomer and robust theoretical calculations. The presented data on crystallographic parameters, Mulliken atomic charges, and the molecular electrostatic potential offers valuable insights for researchers in medicinal chemistry and drug development. Understanding the electronic landscape of this molecule is fundamental to predicting its reactivity, designing novel analogs with improved properties, and elucidating its interactions with biological targets. The detailed experimental and computational protocols also serve as a practical guide for further research in this area.

References

The Diverse Biological Landscape of Methyl 6-Chloropicolinate Derivatives: A Technical Guide to Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloropicolinate is a versatile chemical scaffold that serves as a crucial starting material for the synthesis of a wide array of derivatives with significant biological activities.[1][2][3] Its structure, featuring a reactive chloro group and an ester moiety on a pyridine ring, allows for diverse chemical modifications, leading to compounds with potential applications in agriculture and medicine.[1] This technical guide provides an in-depth overview of the biological activity screening of these derivatives, focusing on their herbicidal, anticancer, antimicrobial, and insecticidal properties. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways to facilitate understanding and further research.

Synthetic Pathways to Novel Derivatives

The synthesis of biologically active molecules from this compound typically involves nucleophilic substitution at the 6-position of the pyridine ring and/or modification of the methyl ester group.[1] These reactions allow for the introduction of various functional groups, leading to a diverse library of compounds for screening. For instance, amide and urea derivatives have been synthesized to explore their antimycobacterial potential, while coupling with different acid chlorides has also been a common strategy.[4]

Herbicidal Activity Screening

Derivatives of picolinic acid are a well-established class of synthetic auxin herbicides.[5] Research into 6-substituted picolinate compounds has yielded promising candidates with potent herbicidal effects, sometimes exceeding those of commercial herbicides like clopyralid.[5][6]

Quantitative Herbicidal Activity Data

| Compound Class | Target Species | IC50 Value | Reference Compound | Notes |

| 3-Chloro-6-pyrazolyl-picolinates | Arabidopsis thaliana (root growth) | 27 times lower than clopyralid | Clopyralid | Compound c5 showed a broad herbicidal spectrum and was safe for wheat and maize.[5] |

| 6-Indazolyl-2-picolinic acids | Arabidopsis thaliana (root growth) | Varies (µM range) | Picloram | Substituents on the indazole ring significantly influenced activity.[7] |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (root growth) | 45 times lower than halauxifen-methyl | Halauxifen-methyl | Compound V-7 showed potent inhibition.[6] |

Experimental Protocol: Root Growth Inhibition Assay

This protocol is adapted from studies on novel picolinic acid derivatives.[6][7]

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.

-

Seed Sterilization and Plating: Surface-sterilize seeds of the target plant (e.g., Arabidopsis thaliana) and place them on agar plates containing the growth medium and the test compound at various concentrations.

-

Incubation: Incubate the plates vertically in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).

-

Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of root growth inhibition against the compound concentration.

Anticancer Activity Screening

This compound derivatives have also been investigated for their potential as anticancer agents.[1] Studies have shown that certain derivatives can induce apoptosis and cell cycle arrest in various human cancer cell lines.[8][9]

Quantitative Anticancer Activity Data

| Derivative Class | Cell Line | IC50 (µM) | Key Findings |

| Halogenated benzofuran derivative 7 | A549 (Lung) | 6.3 ± 2.5 | Induced G2/M phase arrest in HepG2 cells.[8][9] |

| HepG2 (Liver) | 11 ± 3.2 | Decreased IL-6 secretion.[8][9] | |

| Halogenated benzofuran derivative 8 | A549 (Lung) | 3.5 ± 0.6 | Caused cell cycle arrest at S and G2/M phases in A549 cells.[8][9] |

| HepG2 (Liver) | 3.8 ± 0.5 | Exhibited stronger pro-oxidative and proapoptotic properties than derivative 7.[8][9] | |

| SW620 (Colon) | 10.8 ± 0.9 | Showed significant cytotoxicity.[9] | |

| Quinazoline derivatives | MGC-803 (Gastric) | 0.85 | Induced apoptosis and G2/M cell cycle arrest.[10] |

Experimental Protocols

-

Cytotoxicity (MTT Assay): [8][9]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Annexin V Staining): [8][9]

-

Treat cells with the test compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial and Antimycobacterial Screening

Novel derivatives of this compound have shown promising activity against various microbial strains, including resistant bacteria and Mycobacterium tuberculosis.[1][4]

Quantitative Antimicrobial Activity Data

| Compound Class | Target Organism | MIC (µg/mL) | Notes |

| Chloropicolinate amides and ureas | Mycobacterium tuberculosis H37Rv | Varies | Five compounds showed good MIC values with low cytotoxicity.[4] |

| Imidazo[1,2-a]pyridines | Gram +ve and Gram -ve bacteria, Fungi | Active at 50 µg/mL | Some products showed moderate activity.[11] |

Experimental Protocol: Microplate Alamar Blue Assay (for M. tuberculosis)

This protocol is based on a study of chloropicolinate amide and urea derivatives.[4]

-

Preparation: Dispense sterile deionized water into the outer wells of a 96-well microplate. Add Middlebrook 7H9 broth to the experimental wells.

-

Compound Addition: Add the test compounds (dissolved in DMSO) to designated wells and perform serial dilutions.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubation: Incubate the plates at 37°C for a set period.

-

Colorimetric Reading: Add Alamar Blue solution and a tween 80 solution to each well and incubate again.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.

Insecticidal and Fungicidal Activity Screening

The structural diversity of this compound derivatives also extends to their potential use as insecticides and fungicides.

Quantitative Insecticidal and Fungicidal Activity Data

| Compound Class | Target Organism | Activity Metric | Notes |

| Pyrimido[2,1-b]quinazoline | Anopheles arabiensis (larvae) | 100% mortality | The title compound emerged as a potential larvicidal agent.[12] |

| Triazone derivatives | Aphis craccivora (Bean aphid) | 15-35% activity at 5 mg/kg | Compounds 3h, 3t, and 3w showed notable aphicidal activity.[13] |

| Culex pipiens pallens (Mosquito) | 40% activity at 0.1 mg/kg | Compound 3u showed the highest larvicidal activity.[13] | |

| Physalospora piricola (Fungus) | >50% inhibition | Many derivatives showed broad-spectrum fungicidal activity.[13] | |

| Tetrahydroisoquinolines | Aphis gossypii (Cotton aphid) | Promising insecticidal activity | Structure-activity relationships were evaluated.[14] |

Experimental Protocol: Larvicidal Activity Against Mosquitoes

This protocol is a general representation of methods used in insecticidal screening.[12][13]

-

Rearing: Maintain a colony of the target mosquito species (e.g., Culex pipiens pallens) under controlled laboratory conditions.

-

Preparation of Test Solutions: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) at various concentrations.

-

Exposure: Place a specific number of larvae (e.g., 20 third-instar larvae) into beakers containing a defined volume of water and the test solution.

-

Observation: Record the number of dead larvae after a specific exposure time (e.g., 24 hours).

-

Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

References

- 1. This compound|6636-55-1|RUO [benchchem.com]

- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Methyl 6-Chloropicolinate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloropicolinate, a halogenated pyridine derivative, has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and an ester group, provide a scaffold ripe for chemical modification, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. This technical guide explores the applications of this compound in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, providing quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

A Privileged Scaffold in Drug Discovery

The pyridine ring is a common motif in many approved drugs, and its halogenated derivatives, such as this compound, serve as crucial intermediates in the synthesis of complex pharmaceutical compounds. The presence of the chlorine atom at the 6-position allows for facile nucleophilic substitution reactions, while the methyl ester at the 2-position can be readily hydrolyzed or converted into other functional groups. This dual reactivity makes this compound an attractive starting material for generating libraries of diverse molecules for biological screening.[1]

Anticancer Applications: Targeting Uncontrolled Cell Growth

While direct anticancer agents synthesized from this compound are an area of ongoing research, the broader class of picolinamide and related heterocyclic structures demonstrates significant potential. For instance, various heterocyclic compounds incorporating pyridine-like scaffolds have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Selected Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzophenazine Derivative | MCF-7 (Breast) | 11.7 | Doxorubicin | 7.67 |

| Benzophenazine Derivative | HepG2 (Liver) | 0.21 | Doxorubicin | 8.28 |

| Benzophenazine Derivative | A549 (Lung) | 1.7 | Doxorubicin | 6.62 |

| Imidazo[1,2-a]pyrimidine Derivative | MCF-7 (Breast) | 39.0 | - | - |

| Imidazo[1,2-a]pyrimidine Derivative | MDA-MB-231 (Breast) | 35.1 | - | - |